7-methoxy-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)benzofuran-2-carboxamide
Description
This compound belongs to a class of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives synthesized for their neuroprotective and antioxidant properties. The core structure consists of a benzofuran scaffold with a methoxy group at position 7 and a carboxamide linkage to a substituted phenyl group. In this derivative, the phenyl ring is functionalized with a pyridazine moiety bearing a pyrrolidin-1-yl substituent at position 4. The synthesis typically begins with 7-methoxy-2-benzofuran-carboxylic acid, which undergoes coupling with aryl amines (e.g., 4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)aniline) using reagents like 1,1'-carbonyldiimidazole (CDI) in tetrahydrofuran (THF) .
Properties
IUPAC Name |
7-methoxy-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c1-30-20-6-4-5-17-15-21(31-23(17)20)24(29)25-18-9-7-16(8-10-18)19-11-12-22(27-26-19)28-13-2-3-14-28/h4-12,15H,2-3,13-14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDGVWYBXHKIDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NC3=CC=C(C=C3)C4=NN=C(C=C4)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations on the Benzofuran Core
7-Methoxy vs. 7-Chloro Substituents :
A structurally similar compound, 7-chloro-N-pyridin-2-yl-1-benzofuran-2-carboxamide (CAS 931618-00-7), replaces the methoxy group with a chlorine atom at position 5. The electron-withdrawing chlorine may reduce antioxidant efficacy compared to the electron-donating methoxy group, which enhances radical scavenging capacity in benzofuran derivatives .
Heterocyclic Modifications on the Phenyl Ring
- Pyridazine vs. Triazolo-Pyridazine: The compound 7-methoxy-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzofuran-2-carboxamide () incorporates a triazolo-pyridazine ring instead of the pyrrolidin-1-yl pyridazine.
- Pyrrolidin-1-yl vs. Morpholino Substituents: In N,2-dimethyl-6-(7-(2-morpholinoethoxy)quinolin-4-yloxy)-2H-indazole-3-carboxamide (), the morpholino group replaces pyrrolidin-1-yl.
Bioactivity Comparison
Antioxidant Activity
Studies on 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamides (e.g., derivatives 1a–r in ) demonstrate that electron-donating groups (e.g., methoxy) at position 7 correlate with higher radical scavenging activity in DPPH and ABTS assays compared to halogenated analogs . For instance, compounds with methoxy groups showed IC50 values 2–3 times lower (more potent) than chloro-substituted counterparts .
Neuroprotective Effects
The pyrrolidin-1-yl pyridazine moiety in the target compound may enhance binding to acetylcholine esterase (AChE) or NMDA receptors compared to thiophene-containing analogs (e.g., ). Pyrrolidine’s secondary amine group can participate in cation-π interactions, a feature absent in morpholino or triazolo derivatives .
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